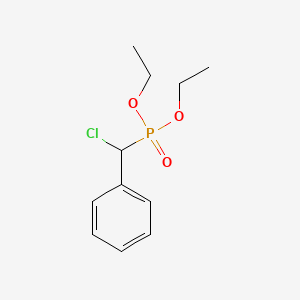
tert-butyl 3-ethynyl-5-methylindazole-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 3-ethynyl-5-methylindazole-1-carboxylate is a synthetic organic compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This particular compound is characterized by the presence of a tert-butyl ester group, an ethynyl group at the 3-position, and a methyl group at the 5-position of the indazole ring. Indazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-ethynyl-5-methylindazole-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized via a cyclization reaction of an appropriate hydrazine derivative with a ketone or aldehyde.
Introduction of the Ethynyl Group: The ethynyl group can be introduced through a Sonogashira coupling reaction, where an aryl halide reacts with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst.
Esterification: The tert-butyl ester group can be introduced via esterification of the carboxylic acid derivative using tert-butyl alcohol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be essential to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Tert-butyl 3-ethynyl-5-methylindazole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form a carbonyl group.
Reduction: The ethynyl group can be reduced to form an alkene or alkane.
Substitution: The indazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide (NaN₃) can be used.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an alkene or alkane derivative.
Substitution: Formation of halogenated or azido derivatives.
科学的研究の応用
Tert-butyl 3-ethynyl-5-methylindazole-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Biological Studies: It is used as a probe to study biological pathways and molecular interactions involving indazole derivatives.
Material Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.
Chemical Biology: It serves as a tool to investigate the mechanism of action of indazole-based compounds in biological systems.
作用機序
The mechanism of action of tert-butyl 3-ethynyl-5-methylindazole-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can participate in π-π stacking interactions, while the indazole ring can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
Tert-butyl 3-ethynylindazole-1-carboxylate: Lacks the methyl group at the 5-position.
Tert-butyl 5-methylindazole-1-carboxylate: Lacks the ethynyl group at the 3-position.
Ethyl 3-ethynyl-5-methylindazole-1-carboxylate: Has an ethyl ester group instead of a tert-butyl ester group.
Uniqueness
Tert-butyl 3-ethynyl-5-methylindazole-1-carboxylate is unique due to the combination of the tert-butyl ester, ethynyl, and methyl groups, which confer specific steric and electronic properties
特性
分子式 |
C15H16N2O2 |
|---|---|
分子量 |
256.30 g/mol |
IUPAC名 |
tert-butyl 3-ethynyl-5-methylindazole-1-carboxylate |
InChI |
InChI=1S/C15H16N2O2/c1-6-12-11-9-10(2)7-8-13(11)17(16-12)14(18)19-15(3,4)5/h1,7-9H,2-5H3 |
InChIキー |
LHWYXAAISUOAAQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)N(N=C2C#C)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![[1-(Trimethylsilyl)-1H-1,2,4-triazol-3-yl]acetic acid](/img/structure/B8618077.png)



![(R)-2-METHYL-6-NITRO-2-((4-(TRIFLUOROMETHOXY)PHENOXY)METHYL)-2,3-DIHYDROIMIDAZO[2,1-B]OXAZOLE](/img/structure/B8618100.png)


![(2,2-Dimethyl-[1,3]dioxolan-4-yl)-ethanol](/img/structure/B8618123.png)
![ethyl 2-amino-1H-pyrrolo[2,3-c]pyridine-3-carboxylate](/img/structure/B8618136.png)

